Dichloronickel;triethylphosphane
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Overview
Description
Dichloronickel;triethylphosphane is a coordination compound that consists of a nickel center coordinated to two chlorine atoms and triethylphosphane ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloronickel;triethylphosphane can be synthesized through the reaction of nickel(II) chloride with triethylphosphane. The reaction typically involves mixing equimolar amounts of nickel(II) chloride and triethylphosphane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane at room temperature. The resulting product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under an inert atmosphere to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Dichloronickel;triethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The triethylphosphane ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands .
Scientific Research Applications
Dichloronickel;triethylphosphane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of dichloronickel;triethylphosphane involves the coordination of the nickel center to various substrates, facilitating chemical reactions. The triethylphosphane ligands stabilize the nickel center and enhance its reactivity. The compound can interact with molecular targets through coordination bonds, leading to the activation or transformation of the substrates involved in the reaction .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): Similar to dichloronickel;triethylphosphane but with triphenylphosphine ligands.
Dichloro(1,2-bis(diphenylphosphino)ethane)nickel: Contains 1,2-bis(diphenylphosphino)ethane ligands instead of triethylphosphane.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel complexes. The triethylphosphane ligands provide a balance of steric and electronic properties that make the compound particularly effective in certain catalytic applications .
Properties
IUPAC Name |
dichloronickel;triethylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIALGQQJESEK-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Ni]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2NiP2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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